

Technical Whitepaper: Mc-Val-Ala-PAB-OH Linker System

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Compound of Interest

Compound Name: *Mc-Val-Ala-PAB-OH*

Cat. No.: *B13397597*

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A Critical Intermediate for Cathepsin B-Cleavable Antibody-Drug Conjugates

Executive Summary

The **Mc-Val-Ala-PAB-OH** linker system represents a pivotal advancement in the design of Antibody-Drug Conjugates (ADCs). While the Valine-Citrulline (Val-Cit) dipeptide has historically been the industry standard for protease-cleavable linkers (e.g., in Brentuximab vedotin), the Valine-Alanine (Val-Ala) sequence offers distinct physicochemical advantages. Specifically, **Mc-Val-Ala-PAB-OH** demonstrates reduced hydrophobicity, enabling higher Drug-to-Antibody Ratios (DAR) with lower aggregation propensity, and improved stability in murine plasma models where Val-Cit is susceptible to premature cleavage by carboxylesterase 1C (Ces1C).

This guide details the chemical properties, synthesis pathways, and conjugation protocols for **Mc-Val-Ala-PAB-OH**, with a specific focus on the precursor CAS 1342211-31-7.

Chemical Identity & Nomenclature

Critical Distinction: It is vital to distinguish between the carboxylic acid precursor and the functionalized PAB-alcohol linker.

Property	Precursor (Acid Form)	Target Linker Intermediate (Alcohol Form)
Common Name	Mc-Val-Ala-OH	Mc-Val-Ala-PAB-OH
CAS Number	1342211-31-7	1870916-87-2 (varies by salt/isomer)
IUPAC Name	6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-carboxyethyl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide	6-(2,5-dioxopyrrol-1-yl)-N-[1-[[1-[[4-(hydroxymethyl)phenyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide
Molecular Weight	381.42 g/mol	486.56 g/mol
Formula	C ₁₈ H ₂₇ N ₃ O ₆	C ₂₅ H ₃₄ N ₄ O ₆
Function	Synthetic Starting Material	Self-Immolative Linker Intermediate
Solubility	DMSO, DMF (>10 mM)	DMSO, DMF, DMA

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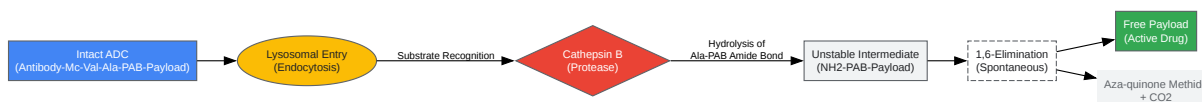
Note: CAS 1342211-31-7 specifically refers to the Mc-Val-Ala-OH free acid. To generate the ADC linker, this acid must be coupled to p-aminobenzyl alcohol (PAB-OH).

Mechanism of Action: The Self-Immolation Cascade

The efficacy of the **Mc-Val-Ala-PAB-OH** linker relies on a two-step release mechanism triggered upon internalization into the tumor cell lysosome.

- **Enzymatic Cleavage:** Lysosomal Cathepsin B recognizes the Val-Ala dipeptide sequence. It cleaves the amide bond between the C-terminal Alanine and the p-aminobenzyl (PAB) spacer.
- **1,6-Elimination (Self-Immolation):** The resulting p-aminobenzyl alcohol intermediate is unstable. The electron-donating amine triggers a spontaneous 1,6-elimination, releasing carbon dioxide (if a carbamate linkage is used) and the free cytotoxic payload.

Visualization: Cleavage & Release Pathway



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Figure 1: The cascade of Cathepsin B-mediated cleavage followed by spontaneous self-immolation to release the active drug.

Synthesis Protocol: From Precursor to Linker

Scope: Conversion of Mc-Val-Ala-OH (CAS 1342211-31-7) to the activated Mc-Val-Ala-PAB-OCO-PNP linker, ready for drug attachment.

Reagents Required[1][2]

- Starting Material: Mc-Val-Ala-OH (CAS 1342211-31-7)
- Coupling Agent: HATU (preferred over EEDQ to minimize epimerization) or EEDQ.[1]
- Spacer:p-Aminobenzyl alcohol (PAB-OH).[1][2]
- Activation: Bis(4-nitrophenyl) carbonate.
- Solvents: Anhydrous DMF, DCM.

- Base: DIPEA (Diisopropylethylamine).

Step-by-Step Methodology

Phase 1: Synthesis of Mc-Val-Ala-PAB-OH

- Dissolution: Dissolve 1.0 eq of Mc-Val-Ala-OH in anhydrous DMF/DCM (2:1 ratio).
- Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at 0°C for 15 minutes under nitrogen.
 - Expert Insight: Maintain low temperature initially to suppress racemization of the Alanine chiral center.
- Coupling: Add 1.5 eq of p-aminobenzyl alcohol (PAB-OH). Allow the reaction to warm to room temperature and stir for 4–16 hours.
- Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
- Purification: Flash chromatography (DCM/MeOH gradient).
 - Target: **Mc-Val-Ala-PAB-OH** (White solid).[3]

Phase 2: Activation to Carbonate (Mc-Val-Ala-PAB-PNP)

This step creates the "active ester" equivalent required to react with the amine of a payload (e.g., MMAE).

- Dissolve **Mc-Val-Ala-PAB-OH** in anhydrous DMF.
- Add Bis(4-nitrophenyl) carbonate (2.0 eq) and DIPEA (1.5 eq).
- Stir at room temperature for 2–4 hours. Monitor by LC-MS for disappearance of the alcohol.
- Precipitate the product using diethyl ether or purify via rapid silica filtration.
 - Stability Warning: The PNP-carbonate is moisture sensitive. Store under argon at -20°C.

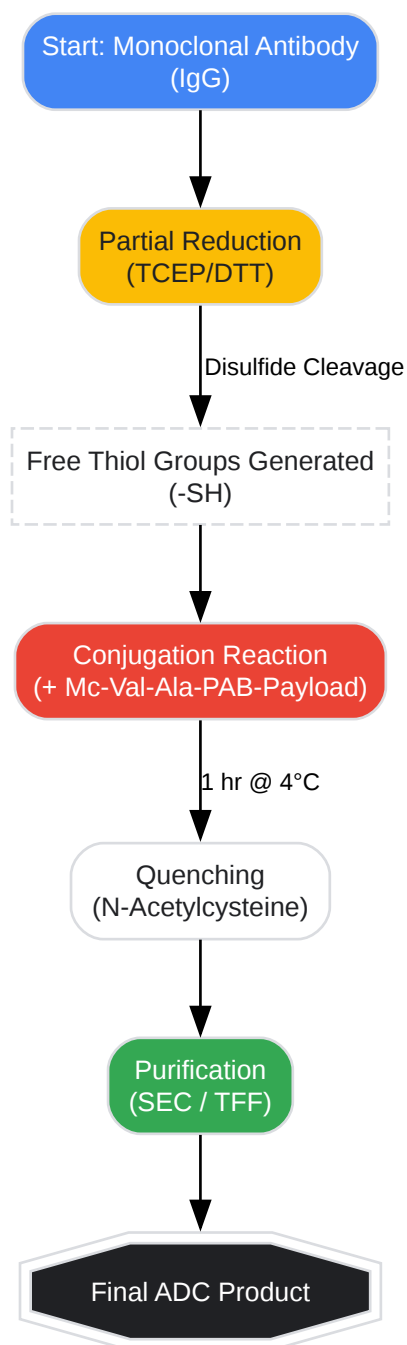
Conjugation Workflow: Linker-Payload to Antibody

Once the payload is attached (forming Mc-Val-Ala-PAB-Payload), the final step is conjugation to the antibody.

Protocol: Cysteine-Maleimide Conjugation

- Reduction: Treat the antibody (e.g., IgG1) with 2.5–3.0 molar equivalents of TCEP or DTT in PBS (pH 7.4, 1 mM EDTA) at 37°C for 1-2 hours.
 - Goal: Reduce interchain disulfide bonds to generate free thiols.
- Buffer Exchange: If DTT is used, it must be removed via desalting column (PD-10) or diafiltration. TCEP does not strictly require removal but is good practice.
- Conjugation: Add the Mc-Val-Ala-PAB-Payload (dissolved in DMSO, <10% v/v final concentration) to the reduced antibody.
 - Stoichiometry: Use 4–8 equivalents of linker-payload per antibody to target a DAR of ~4.
- Incubation: React for 1 hour at 4°C or Room Temperature.
- Quenching: Add excess N-acetylcysteine (NAC) to quench unreacted maleimides.
- Purification: Remove excess small molecules using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).

Visualization: Conjugation Workflow



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Figure 2: Step-by-step workflow for conjugating the Mc-Val-Ala linker-payload to a monoclonal antibody.

Analytical Quality Control

To ensure the integrity of the **Mc-Val-Ala-PAB-OH** intermediate and the final ADC, the following parameters must be validated.

Parameter	Method	Acceptance Criteria
Identity (Linker)	¹ H-NMR (DMSO-d ₆)	Presence of characteristic PAB aromatic protons (~7.2-7.6 ppm) and Val/Ala methyls.
Purity (Linker)	RP-HPLC (C18)	>95% purity at 254 nm.
Drug-to-Antibody Ratio (DAR)	HIC-HPLC or LC-MS	Target average DAR (e.g., 3.5–4.5).
Aggregation	SEC-HPLC	<5% High Molecular Weight (HMW) species.
Free Drug	RP-HPLC	<1% unconjugated payload in final formulation.

References

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